molecular formula C16H16N4O3S2 B12187230 N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B12187230
M. Wt: 376.5 g/mol
InChI Key: ICGVUHKTNURWPO-UHFFFAOYSA-N
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Description

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide typically involves the reaction of appropriate thiosemicarbazides with α-haloketones or α-haloesters under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine. The industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles like amines or thiols.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new therapeutic agents.

    Medicine: It has shown promise in the treatment of various diseases due to its biological activities. Research is ongoing to explore its potential as an anticancer, anti-inflammatory, and neuroprotective agent.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity or modulating their function. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with key enzymes involved in cellular processes such as DNA replication, protein synthesis, and signal transduction.

Comparison with Similar Compounds

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide can be compared with other similar compounds such as:

Properties

Molecular Formula

C16H16N4O3S2

Molecular Weight

376.5 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C16H16N4O3S2/c1-22-8-14-19-20-16(25-14)18-13(21)7-11-9-24-15(17-11)10-3-5-12(23-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,18,20,21)

InChI Key

ICGVUHKTNURWPO-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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